N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a nitrophenyl group, a morpholinoethyl group, and an oxalamide moiety, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 2-methyl-4-nitroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholinoethylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the morpholinoethyl group.
Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products Formed
Reduction: 2-methyl-4-aminophenyl-N2-(2-morpholinoethyl)oxalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amines and carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates, which may interact with biomolecules, while the morpholinoethyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(2-methyl-4-nitrophenyl)morpholine: Shares the nitrophenyl and morpholine groups but lacks the oxalamide moiety.
2-morpholino-5-nitrotoluene: Similar nitrophenyl and morpholine groups but different overall structure.
Uniqueness
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is unique due to the presence of the oxalamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-methyl-4-nitrophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-11-10-12(19(22)23)2-3-13(11)17-15(21)14(20)16-4-5-18-6-8-24-9-7-18/h2-3,10H,4-9H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEKWLGUWQVTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.